molecular formula C8H4F3IO2 B1318864 4-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 954815-11-3

4-Iodo-2-(trifluoromethyl)benzoic acid

Cat. No. B1318864
CAS RN: 954815-11-3
M. Wt: 316.02 g/mol
InChI Key: XSQLEPZNGCNYKF-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 954815-11-3 . It has a molecular weight of 316.02 . The IUPAC name for this compound is 4-iodo-2-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-Iodo-2-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Iodo-2-(trifluoromethyl)benzoic acid is a solid at room temperature .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazole Derivatives

4-Iodo-2-(trifluoromethyl)benzoic acid is utilized in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives are of interest due to their potential pharmacological activities .

Investigation of Ligand Binding with Chaperones

This compound is also used in research to investigate the binding of 2-pyridinone and amino acid derivatives with chaperones PapD and FimC. Surface plasmon resonance and ^1HNMR spectroscopy are employed in these studies to understand the interaction mechanisms .

Synthesis of Salicylanilide Esters

Salicylanilide esters with 4-Iodo-2-(trifluoromethyl)benzoic acid are synthesized and have been assayed in vitro as potential antimycotic agents against various fungal strains. The parent salicylanilides and their esters are studied for their antifungal activity .

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids In analytical chemistry, 4-Iodo-2-(trifluoromethyl)benzoic acid serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. This application highlights its role in enhancing the precision of chemical analysis .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLEPZNGCNYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589916
Record name 4-Iodo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954815-11-3
Record name 4-Iodo-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-2-(trifluoromethyl)benzoic acid (10 g, 48.7 mmol, Apollo) in water (43 ml) in an ice-water bath (internal temperature at 5° C.) was added concentrated sulphuric acid specific gravity 1.84 (7 mL, 131 mmol). To the slight suspension was added a solution of sodium nitrite, super free flowing (3.76 g, 54.5 mmol, Aldrich) in ice cold water (20 ml) dropwise. The suspension was stirred in an ice-water bath for 20 min. To the mixture was added a solution of potassium iodide, extra pure briquettes (12.14 g, 73.1 mmol, Acros) in ice cold 1 M sulphuric acid (30 ml). The mixture was allowed to warm to ambient temperature and then heated to 80° C. for 45 min under nitrogen. The mixture was allowed to cool to ambient temperature. The mixture was partitioned between ethyl acetate (300 ml) and water (300 ml). The phases were separated and the organic phase washed with brine (50 ml×2), dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a dark brown solid (16.7 g); LCMS: (System 4) (M-H)−=315, tRET=2.64 min.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1.84
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
20 mL
Type
solvent
Reaction Step Five

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